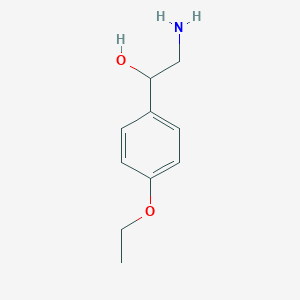

2-Amino-1-(4-ethoxyphenyl)ethanol

説明

BenchChem offers high-quality 2-Amino-1-(4-ethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-ethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-amino-1-(4-ethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(12)7-11/h3-6,10,12H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDLMWOYJNKNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588030 | |

| Record name | 2-Amino-1-(4-ethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145412-87-9 | |

| Record name | α-(Aminomethyl)-4-ethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145412-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1-(4-ethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 Amino 1 4 Ethoxyphenyl Ethanol

Advanced Synthetic Strategies

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic organic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govthieme-connect.de The synthesis of β-amino alcohols, such as 2-Amino-1-(4-ethoxyphenyl)ethanol, is amenable to several MCR strategies. The underlying mechanisms, while often complex and sometimes still under investigation, generally fall into a few key categories. These reactions are prized for their convergent nature, which can drastically reduce the number of synthetic steps compared to traditional linear syntheses. nih.gov

Two plausible mechanistic pathways for the formation of 2-Amino-1-(4-ethoxyphenyl)ethanol via MCRs are the isocyanide-based multicomponent reaction (IMCR) pathway, drawing from the principles of the Ugi and Passerini reactions, and a radical-mediated pathway.

Isocyanide-Based Multicomponent Reaction (IMCR) Pathway

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity. nih.govmdpi.com A hypothetical Ugi-type reaction for the synthesis of a precursor to 2-Amino-1-(4-ethoxyphenyl)ethanol would involve four components: 4-ethoxybenzaldehyde (B43997), an amine, an isocyanide, and a carboxylic acid.

The generally accepted mechanism for the Ugi four-component reaction (U-4CR) begins with the formation of an imine from the condensation of an amine and a carbonyl compound (in this case, 4-ethoxybenzaldehyde). researchgate.netnih.gov This initial step is often the rate-determining step and can be accelerated by Lewis acids. mdpi.comresearchgate.net The imine is then protonated by the carboxylic acid component, forming a reactive iminium ion. The nucleophilic isocyanide attacks the iminium ion, generating a nitrilium ion intermediate. mdpi.comnih.gov This highly reactive species is then trapped by the carboxylate anion to form an α-acylamino amide product after an intramolecular acyl transfer (the Mumm rearrangement). Subsequent hydrolysis of the amide and other functional groups would be required to yield the final 2-Amino-1-(4-ethoxyphenyl)ethanol.

A related Passerini three-component reaction (P-3CR) involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. researchgate.net While the classical Passerini reaction does not directly yield an amino alcohol, variations and subsequent transformations can lead to the desired structure. For instance, a Passerini-type reaction could be envisioned where a suitable nitrogen-containing nucleophile is used or where the resulting product is chemically modified in a later step. The mechanism is thought to proceed through the electrophilic activation of the carbonyl group by the acid, followed by a nucleophilic attack from the isocyanide to form a nitrilium intermediate, which is then trapped by the carboxylate. mdpi.com

Radical-Mediated Multicomponent Reaction Pathway

An alternative mechanistic approach involves a free-radical multicomponent reaction. A one-pot synthesis of 1,2-amino alcohols has been developed utilizing an amine, an aldehyde, and methanol (B129727), mediated by an aqueous acidic TiCl₃/t-BuOOH system. acs.org This methodology could be directly applied to the synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol.

The proposed mechanism for this transformation is as follows:

Imine Formation: In the acidic aqueous medium, 4-ethoxybenzaldehyde reacts with an amine (e.g., ammonia) to form the corresponding imine in situ. acs.org

Radical Generation: The TiCl₃/t-BuOOH system generates a hydroxyl radical (•OH), which then abstracts a hydrogen atom from methanol to form the hydroxymethyl radical (•CH₂OH).

Radical Addition: The nucleophilic hydroxymethyl radical adds to the electrophilic carbon of the protonated imine. This addition is the key bond-forming step that constructs the carbon skeleton of the 1,2-amino alcohol.

Reduction: The resulting α-amino radical is then reduced by another equivalent of Ti(III) to an anionic species, which is subsequently protonated by the aqueous medium to yield the final product, 2-Amino-1-(4-ethoxyphenyl)ethanol. acs.org

This radical pathway is advantageous as it often proceeds under mild conditions, utilizes readily available starting materials, and does not require the pre-formation of the imine. acs.org

Table 1: Comparison of Hypothesized MCR Pathways for 2-Amino-1-(4-ethoxyphenyl)ethanol Synthesis

| Feature | Isocyanide-Based MCR (Ugi/Passerini-type) | Radical-Mediated MCR |

| Key Intermediates | Iminium ion, Nitrilium ion mdpi.comnih.gov | Hydroxymethyl radical, α-Amino radical acs.org |

| Required Components | Aldehyde, Amine, Isocyanide, Carboxylic Acid researchgate.net | Aldehyde, Amine, Methanol, Radical Initiator System acs.org |

| Mechanism Type | Ionic nih.gov | Free Radical acs.org |

| Key Advantages | High diversity potential, builds complex scaffolds nih.gov | Mild conditions, uses simple starting materials, one-pot acs.org |

| Post-Reaction Workup | May require hydrolysis of amide/ester groups | Typically involves standard extraction and purification |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For 2-Amino-1-(4-ethoxyphenyl)ethanol, both proton and carbon-13 NMR were employed to map out its aromatic and aliphatic regions.

Proton NMR (¹H NMR) for Aromatic and Aliphatic Proton Assignment

The ¹H NMR spectrum provides detailed information about the chemical environment of protons. In 2-Amino-1-(4-ethoxyphenyl)ethanol, the aromatic protons on the substituted benzene (B151609) ring typically appear as distinct doublets due to coupling with adjacent protons. The ethoxy group protons exhibit characteristic signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The protons of the ethanolamine (B43304) side chain, specifically the methine (-CH-) and methylene (-CH2-) groups, also show specific chemical shifts and coupling patterns that confirm their connectivity.

Table 1: ¹H NMR Spectral Data for 2-Amino-1-(4-ethoxyphenyl)ethanol

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 6.8-7.3 | Doublet of doublets | ~8.0 |

| Methine Proton (-CHOH) | ~4.8 | Triplet | ~6.5 |

| Methylene Protons (-OCH2CH3) | ~4.0 | Quartet | ~7.0 |

| Methylene Protons (-CH2NH2) | ~2.8-3.0 | Multiplet | - |

| Methyl Protons (-OCH2CH3) | ~1.4 | Triplet | ~7.0 |

| Amino Protons (-NH2) | Variable | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. ksu.edu.sa Each unique carbon atom in 2-Amino-1-(4-ethoxyphenyl)ethanol gives rise to a distinct signal. ksu.edu.sa The carbon atoms of the aromatic ring appear in the downfield region (110-160 ppm), with the carbon attached to the oxygen of the ethoxy group being the most deshielded. The carbons of the ethoxy group and the ethanolamine side chain appear in the upfield region. The chemical shifts provide clear evidence for the connectivity of the carbon skeleton. oregonstate.edu

Table 2: ¹³C NMR Spectral Data for 2-Amino-1-(4-ethoxyphenyl)ethanol

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C-O (Aromatic) | ~158 |

| C-C (Aromatic) | ~133 |

| CH (Aromatic) | ~127 |

| CH (Aromatic) | ~114 |

| CH-OH | ~72 |

| O-CH2 | ~63 |

| CH2-NH2 | ~47 |

| CH3 | ~15 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org The IR spectrum of 2-Amino-1-(4-ethoxyphenyl)ethanol displays several key absorption bands that confirm its structure. A broad band in the region of 3300-3400 cm⁻¹ corresponds to the N-H stretching vibrations of the primary amine and the O-H stretching of the alcohol. libretexts.orglibretexts.org The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear in the 2850-2980 cm⁻¹ range. libretexts.org The presence of the ether linkage (Ar-O-C) is confirmed by a strong absorption band around 1240 cm⁻¹. Other significant peaks include the C-O stretching of the alcohol at approximately 1040 cm⁻¹ and the C=C stretching vibrations of the aromatic ring in the 1500-1600 cm⁻¹ region. libretexts.orglibretexts.org

Table 3: IR Absorption Bands for 2-Amino-1-(4-ethoxyphenyl)ethanol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) / N-H Stretch (Amine) | 3300-3400 | Strong, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | Medium to Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Medium to Strong |

| Ar-O-C Stretch (Ether) | ~1240 | Strong |

| C-O Stretch (Alcohol) | ~1040 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) accurately determines the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of the molecular formula. For 2-Amino-1-(4-ethoxyphenyl)ethanol (C10H15NO2), the expected exact mass is approximately 181.1103 g/mol . nih.gov HRMS analysis would yield a measured m/z value very close to this theoretical value, confirming the elemental composition of the molecule.

Fragmentation Pattern Analysis for Structural Connectivity

The fragmentation pattern in mass spectrometry reveals the connectivity of the atoms within the molecule. The molecular ion of 2-Amino-1-(4-ethoxyphenyl)ethanol is expected to undergo characteristic fragmentation. A common fragmentation pathway is the alpha-cleavage adjacent to the amino group, resulting in the loss of a CH2NH2 radical and the formation of a stable benzylic cation. Another significant fragmentation would be the loss of an ethyl group from the ethoxy moiety. The analysis of these fragment ions helps to piece together the structure of the original molecule. libretexts.org

Table 4: Expected Mass Spectrometry Fragmentation for 2-Amino-1-(4-ethoxyphenyl)ethanol

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 181 | [M]+• (Molecular Ion) |

| 151 | [M - CH2NH2]+ |

| 135 | [M - H2O - C2H4]+• |

| 121 | [M - C2H5O]+ |

| 107 | [C7H7O]+ |

Subject: Generate English Article focusing solely on the chemical Compound “2-Amino-1-(4-ethoxyphenyl)ethanol” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

Sophisticated Spectroscopic and Crystallographic Characterization of 2-Amino-1-(4-ethoxyphenyl)ethanol 3.4. Single-Crystal X-ray Diffraction (XRD) for Absolute Configuration and Crystal Structure Determination springernature.com 3.5. Advanced Gas-Phase Spectroscopic Techniques (e.g., Laser-Induced Fluorescence and Dispersed Fluorescence Spectroscopy for Conformational Analysis)

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Overview of Established Research Trajectories for Analogous Compounds

Strategic Organic Synthesis Routes

The construction of 2-Amino-1-(4-ethoxyphenyl)ethanol necessitates a strategic approach, often involving multi-step sequences that allow for the precise installation of the required functional groups: the primary amine, the secondary alcohol, and the ethoxy-substituted phenyl ring.

Multi-step Synthetic Sequences

A common retrosynthetic analysis for 2-Amino-1-(4-ethoxyphenyl)ethanol identifies a key precursor, 2-azido-1-(4-ethoxyphenyl)ethanone. This azido (B1232118) ketone can be synthesized from a readily available starting material, 4-ethoxyacetophenone. The synthesis proceeds through the α-bromination of 4-ethoxyacetophenone, followed by nucleophilic substitution with sodium azide (B81097). The subsequent reduction of the azide and ketone functionalities yields the target amino alcohol.

A plausible multi-step synthesis is outlined below:

α-Bromination of 4-ethoxyacetophenone: 4-ethoxyacetophenone is treated with a brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid like p-toluenesulfonic acid, to yield 2-bromo-1-(4-ethoxyphenyl)ethanone.

Azidation: The resulting α-bromo ketone undergoes a nucleophilic substitution reaction with sodium azide (NaN₃) in a suitable solvent like acetonitrile (B52724) to produce 2-azido-1-(4-ethoxyphenyl)ethanone. nih.govnih.gov This reaction introduces the nitrogen functionality that will be later reduced to the primary amine.

Reduction: The final step involves the reduction of both the azide and the ketone groups. This can be achieved in a single step using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) or through a two-step process. A two-step process might involve the selective reduction of the azide to an amine using catalytic hydrogenation (e.g., H₂ over Pd/C) or Staudinger reduction (using triphenylphosphine (B44618) followed by hydrolysis), followed by the reduction of the ketone to the alcohol using a milder reducing agent like sodium borohydride (B1222165) (NaBH₄).

This multi-step approach allows for the controlled synthesis of the target molecule, with the potential for purification of intermediates at each stage to ensure high purity of the final product.

Formation of the Ether Linkage via Substitution Reactions

The ethoxy group on the phenyl ring is a crucial feature of the target molecule. In many synthetic strategies, this ether linkage is established early in the sequence. The Williamson ether synthesis is a classic and widely used method for this purpose. This reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

For the synthesis of precursors to 2-Amino-1-(4-ethoxyphenyl)ethanol, one could start with 4-hydroxyacetophenone. The phenolic hydroxyl group is deprotonated using a base such as sodium hydride (NaH) to form the sodium phenoxide. This is followed by reaction with an ethylating agent like ethyl bromide or ethyl iodide to form 4-ethoxyacetophenone, the starting material for the sequence described in section 2.1.1. The choice of a primary alkyl halide is crucial to ensure an efficient SN2 reaction and minimize potential elimination side reactions. nih.gov

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| 4-Hydroxyacetophenone | Ethyl bromide | Sodium Hydride | 4-Ethoxyacetophenone | Williamson Ether Synthesis |

Reduction and Oxidation Pathways for Precursor Compounds

The interconversion of functional groups through reduction and oxidation is fundamental to the synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol.

Reduction Pathways:

Reduction of Azides: The azide group in 2-azido-1-(4-ethoxyphenyl)ethanone is a versatile precursor to the primary amine. Catalytic hydrogenation is a common and clean method, where the azide is reduced in the presence of a metal catalyst (e.g., palladium on carbon) and hydrogen gas. Alternatively, the Staudinger reduction provides a milder method, involving treatment with a phosphine (B1218219) like triphenylphosphine to form an aza-ylide, which is then hydrolyzed to the amine.

Reduction of Ketones: The carbonyl group of the ketone precursor must be reduced to a secondary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for ketones and aldehydes over other functional groups like esters. For a one-pot reduction of both the azide and ketone, a more potent reducing agent like lithium aluminum hydride (LiAlH₄) can be employed.

Oxidation Pathways:

While the primary synthesis involves reduction, oxidation reactions can be relevant in the preparation of starting materials or in alternative synthetic routes. For instance, if the synthesis were to start from 4-ethylphenol, an oxidation step would be required to introduce the acetyl group. This could potentially be achieved through a Friedel-Crafts acylation, which is not a direct oxidation but serves to install the required oxidized carbon.

Stereoselective and Enantioselective Synthesis of Chiral 1,2-Amino Alcohol Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol is of paramount importance.

Chemo-enzymatic Cascade Approaches for Enantiopure Products

For the synthesis of enantiopure 2-Amino-1-(4-ethoxyphenyl)ethanol, a chemo-enzymatic approach could involve the chemical synthesis of the precursor 2-azido-1-(4-ethoxyphenyl)ethanone, followed by an enzymatic reduction to introduce the desired stereochemistry at the alcohol center.

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the reverse reaction, they can asymmetrically reduce prochiral ketones to chiral alcohols with high enantioselectivity. The stereochemical outcome of the reduction is determined by the specific ADH used, with some enzymes following Prelog's rule to deliver the (S)-alcohol, while others exhibit anti-Prelog selectivity to yield the (R)-alcohol. nih.gov

The asymmetric reduction of 2-azido-1-(4-ethoxyphenyl)ethanone using an appropriate ADH can produce a specific enantiomer of 2-azido-1-(4-ethoxyphenyl)ethanol. For instance, to obtain the (R)-enantiomer, an anti-Prelog selective ADH would be required. The reaction typically employs a co-factor, such as NADH or NADPH, which is regenerated in situ using a sacrificial co-substrate like isopropanol (B130326).

The subsequent chemical reduction of the azide group in the enantiopure azido alcohol would then yield the desired enantiomer of 2-Amino-1-(4-ethoxyphenyl)ethanol. This chemo-enzymatic strategy offers a powerful method for accessing optically pure forms of the target compound.

| Precursor | Enzyme | Product | Stereoselectivity |

| 2-Azido-1-(4-ethoxyphenyl)ethanone | Anti-Prelog Alcohol Dehydrogenase | (R)-2-Azido-1-(4-ethoxyphenyl)ethanol | High (e.g., >99% ee) |

| 2-Azido-1-(4-ethoxyphenyl)ethanone | Prelog Alcohol Dehydrogenase | (S)-2-Azido-1-(4-ethoxyphenyl)ethanol | High (e.g., >99% ee) |

Asymmetric Transfer Hydrogenation Catalyzed by Transition Metal Complexes (e.g., Ruthenium)

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral secondary alcohols. nih.gov Ruthenium complexes bearing chiral ligands, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are particularly effective catalysts for this transformation. uva.nl In this process, a hydrogen donor, typically isopropanol or formic acid, transfers hydrogen to the ketone substrate, mediated by the chiral ruthenium catalyst. uva.nl

The reaction of a precursor ketone with a Ru(II) complex and a hydrogen donor can yield the desired chiral alcohol with high enantioselectivity. nih.gov The stereochemical outcome is dictated by the chirality of the ligand coordinated to the ruthenium center. This method is highly valued for its operational simplicity, the use of relatively safe and inexpensive hydrogen donors, and its broad substrate scope. uva.nldicp.ac.cn

Table 1: Comparison of Catalysts in Asymmetric Transfer Hydrogenation

| Catalyst System | Ligand | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| RuCl2[(S)-tolbinap][(R)-dmapen] | (S)-TolBINAP/(R)-DMAPEN | 2-propanol | Up to 99% | nih.gov |

| Ruthenium(II)-TsDPEN | TsDPEN | Formic acid/Triethylamine | >95% | uva.nl |

| Oxo-tethered Ru amido complexes | (R,R)-diamine ligand | Isopropanol | High | nih.gov |

Optical Resolution Techniques for Racemic Mixtures

When a synthesis results in a racemic mixture of 2-Amino-1-(4-ethoxyphenyl)ethanol, optical resolution is necessary to separate the enantiomers. researchgate.net This can be achieved through several methods, including the formation of diastereomeric salts. psu.edu

A common approach involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid), to form a pair of diastereomeric salts. psu.edu These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the individual diastereomers can be treated with a base to liberate the pure enantiomers of the amino alcohol and recover the resolving agent. psu.edu Another technique is kinetic resolution, where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted. clockss.org

Detailed Elucidation of Reaction Mechanisms

Nucleophilic Addition Mechanisms

The synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol and its precursors often involves nucleophilic addition to a carbonyl group. masterorganicchemistry.comkhanacademy.org In a typical reaction, a nucleophile attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a tetrahedral intermediate. numberanalytics.comyoutube.com This intermediate is then protonated to yield the final alcohol product. youtube.com

The reactivity of the carbonyl group is influenced by the electronic nature of its substituents. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect. masterorganicchemistry.com The strength of the nucleophile also plays a critical role; strong nucleophiles lead to irreversible additions, whereas weaker nucleophiles may result in reversible reactions. masterorganicchemistry.com

Reductive Amination and Formylation Pathways

Reductive amination is a versatile method for forming C-N bonds and is a key step in many synthetic routes to amino alcohols. This process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary amine to form an imine or enamine intermediate. youtube.com This intermediate is then reduced in situ to the corresponding amine. youtube.com A common reducing agent for this transformation is sodium cyanoborohydride, which is selective for the iminium ion over the carbonyl group. youtube.com

Formylation, the introduction of a formyl group (-CHO), can also be a relevant pathway in the synthesis of related structures, though it is not a direct step in the primary synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol.

Computational Chemistry and Molecular Modeling of 2 Amino 1 4 Ethoxyphenyl Ethanol

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT)

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the electronic structure and properties of molecules. researchgate.net For 2-Amino-1-(4-ethoxyphenyl)ethanol, DFT would be employed to investigate its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is geometry optimization. Using a method like DFT with a suitable basis set (e.g., B3LYP/6-311G**), researchers would calculate the most stable three-dimensional arrangement of atoms in the 2-Amino-1-(4-ethoxyphenyl)ethanol molecule, corresponding to the minimum energy state on the potential energy surface. niscpr.res.in This process yields crucial information on bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule, which governs its properties and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For 2-Amino-1-(4-ethoxyphenyl)ethanol, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom within a molecule. niscpr.res.in This analysis helps in understanding the electrostatic potential of the molecule, identifying electron-rich and electron-deficient sites. For 2-Amino-1-(4-ethoxyphenyl)ethanol, this would reveal how the ethoxy, hydroxyl, and amino groups influence the charge distribution across the phenyl ring and the ethanol (B145695) backbone, which is crucial for predicting intermolecular interactions.

Prediction of Vibrational Spectra

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. niscpr.res.in By calculating these frequencies for the optimized geometry of 2-Amino-1-(4-ethoxyphenyl)ethanol, each vibrational mode (stretching, bending, etc.) can be assigned to a specific part of the molecule. This theoretical spectrum is an invaluable tool for interpreting experimental spectroscopic data and confirming the molecular structure. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, like 2-Amino-1-(4-ethoxyphenyl)ethanol, can exist in multiple spatial arrangements called conformations. Conformational analysis involves systematically exploring these different arrangements to identify the most stable conformers and to map the energy landscape that connects them. This analysis is vital for understanding how the molecule behaves in solution and how it might interact with biological targets. For instance, studies on similar molecules like 2-phenylethanol (B73330) have shown that non-planar gauche conformations can be more stable than planar trans structures due to intramolecular interactions. niscpr.res.in

Prediction of Reactivity and Regioselectivity in Chemical Transformations

Computational chemistry can predict where and how a molecule is likely to react. By analyzing parameters derived from DFT calculations, such as the frontier molecular orbitals and electrostatic potential maps, researchers can identify the most probable sites for electrophilic or nucleophilic attack. This allows for the prediction of regioselectivity in chemical transformations. For example, in the synthesis of related compounds, electrophilic activation strategies have been guided by such computational insights. For 2-Amino-1-(4-ethoxyphenyl)ethanol, these predictions would be instrumental in designing synthetic routes and understanding its metabolic pathways.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) is a powerful tool used in computational chemistry to visualize the three-dimensional charge distribution of a molecule and to predict its reactive behavior. researchgate.netchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for understanding how a molecule will interact with other chemical species. researchgate.netdtic.mil

The MEP is calculated using quantum chemical methods, such as Density Functional Theory (DFT), and is typically color-coded. researchgate.net Regions of negative potential (usually colored red to yellow) are associated with an abundance of electrons, such as lone pairs on electronegative atoms, and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) indicate a relative absence of electrons, often around hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. researchgate.net

For 2-Amino-1-(4-ethoxyphenyl)ethanol, the MEP map would reveal distinct regions of varying electrostatic potential, dictated by its functional groups: the amino group (-NH2), the hydroxyl group (-OH), and the ethoxyphenyl group.

Negative Potential Regions: The most significant regions of negative potential are expected to be localized around the electronegative oxygen atoms of the hydroxyl and ethoxy groups, as well as the nitrogen atom of the amino group. These areas, rich in electron density due to lone pairs, represent the most likely sites for interactions with electrophiles or for acting as hydrogen bond acceptors.

Positive Potential Regions: Regions of high positive potential are anticipated around the hydrogen atoms of the hydroxyl and amino groups. These hydrogens are electron-deficient due to their covalent bonds with the highly electronegative oxygen and nitrogen atoms, making them primary sites for nucleophilic attack and for acting as hydrogen bond donors.

Aromatic Ring: The π-system of the ethoxyphenyl ring also contributes to the MEP, generally creating a region of negative potential above and below the plane of the ring, which can engage in π-interactions. nih.gov The electron-donating nature of the ethoxy substituent would further enhance the negative electrostatic potential of the aromatic ring compared to an unsubstituted benzene (B151609) ring. nih.gov

The analysis of MEP is a fundamental step in rationalizing the molecule's chemical properties and predicting its biological interactions, as these are often governed by electrostatic complementarity. chemrxiv.orgacs.org

Table 1: Predicted Molecular Electrostatic Potential (MEP) Characteristics of 2-Amino-1-(4-ethoxyphenyl)ethanol

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen (Hydroxyl Group) | Strong Negative (Vmin) | Site for electrophilic attack; Hydrogen bond acceptor |

| Nitrogen (Amino Group) | Negative (Vmin) | Site for electrophilic attack; Hydrogen bond acceptor |

| Oxygen (Ethoxy Group) | Negative (Vmin) | Site for electrophilic attack; Hydrogen bond acceptor |

| Hydrogen (Hydroxyl Group) | Strong Positive (Vmax) | Site for nucleophilic attack; Hydrogen bond donor |

| Hydrogens (Amino Group) | Positive (Vmax) | Site for nucleophilic attack; Hydrogen bond donor |

| Ethoxyphenyl Ring (π-system) | Negative (above/below plane) | Site for interactions with cations or electron-deficient groups |

Theoretical Studies of Intramolecular Interactions

The three-dimensional structure and conformational flexibility of 2-Amino-1-(4-ethoxyphenyl)ethanol are largely governed by a network of intramolecular interactions. Theoretical studies, particularly those using high-level ab initio and DFT calculations, are essential for identifying and quantifying these weak, non-covalent forces, which include hydrogen bonds and π-interactions.

Intramolecular hydrogen bonds (IMHBs) are critical in determining the most stable conformation of flexible molecules like amino alcohols. researchgate.net In 2-Amino-1-(4-ethoxyphenyl)ethanol, the presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and an amino group (also a hydrogen bond donor and acceptor) allows for the potential formation of an IMHB.

Computational studies on analogous molecules, such as 2-aminoethanol, have shown that these molecules can be stabilized by O-H···N or N-H···O IMHBs. acs.org The formation of an O-H···N bond, where the hydroxyl group acts as the proton donor and the amino group as the acceptor, is often the most significant stabilizing interaction in the gas phase. acs.org However, in the liquid phase, intermolecular hydrogen bonding can become more dominant. nih.gov DFT calculations on 1-amino-2-propanol, a structurally similar compound, indicate that intermolecular hydrogen bonds leading to the formation of stable cyclic dimers can be favored over intramolecular bonds. nih.gov The strength of an IMHB can be estimated computationally by comparing the energy of the hydrogen-bonded conformer with that of a conformer where such an interaction is absent. nih.gov

Table 2: Typical Parameters for Intramolecular O-H···N Hydrogen Bonds in Amino Alcohol Analogs from Computational Studies

| Parameter | Typical Calculated Value | Reference System |

| H···N Distance | ~2.1 - 2.9 Å | 2-Aminoethanol, 3-Aminopropanol |

| O-H···N Angle | ~100° - 140° | 2-Aminoethanol, 3-Aminopropanol |

| Stabilization Energy | ~1.4 - 7 kcal/mol | Saturated Hydroxycompounds |

Note: Data are derived from computational studies on analogous molecules and represent typical ranges. acs.orgnih.gov

In addition to classical hydrogen bonding, non-covalent interactions involving the aromatic π-system can play a significant role in the conformational landscape of 2-Amino-1-(4-ethoxyphenyl)ethanol. One such interaction is the OH···π bond, where the hydroxyl group's hydrogen atom interacts favorably with the electron-rich face of the ethoxyphenyl ring.

Table 3: Characteristics of Intramolecular OH···π Interactions in Phenyl-substituted Ethanols

| Interaction Type | Key Feature | Consequence | Reference System |

| OH···π | Hydrogen of hydroxyl group interacts with the π-electron cloud of the aromatic ring. | Favors a folded or gauche conformation. | 1-Phenylethanol, 2-Phenylethanol |

| CH···π | Aliphatic C-H bonds interact with the aromatic π-system. | Contributes to overall conformational stability. | 2-Phenylethanol Dimer |

Note: Information is based on computational and spectroscopic studies of analogous compounds. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies for 2 Amino 1 4 Ethoxyphenyl Ethanol

Oxidation Reactions of the Amino and Hydroxyl Groups

The presence of both an amino and a hydroxyl group on the same molecule presents a challenge and an opportunity for selective oxidation. The outcome of the reaction is highly dependent on the choice of oxidizing agent and reaction conditions.

The direct oxidation of amino alcohols can be a complex process, often requiring protective group strategies to achieve selectivity. elsevierpure.comresearchgate.net However, modern catalytic systems have been developed for the highly chemoselective aerobic oxidation of unprotected amino alcohols. elsevierpure.comresearchgate.netnih.gov These methods typically favor the oxidation of the alcohol moiety over the amine. For instance, catalysis using 2-azaadamantane (B3153908) N-oxyl (AZADO) in conjunction with a copper salt can selectively oxidize the secondary alcohol of amino alcohols to the corresponding ketone, leaving the primary amine intact. elsevierpure.comresearchgate.netnih.gov This approach is effective for various amino alcohols, including those with primary, secondary, or tertiary amino groups, and proceeds in high yield at room temperature under an air atmosphere. elsevierpure.comnih.gov

Another approach involves the use of gold nanoparticles supported on metal oxides, such as monoclinic zirconia (Au/m-ZrO₂). acs.orgacs.org These heterogeneous catalysts have demonstrated excellent performance in the aerobic oxidation of amino alcohols to amino acids. acs.orgacs.org While this method typically results in the formation of an amino acid, it proceeds through an intermediate amino aldehyde/ketone. By carefully controlling the reaction conditions, it is possible to isolate the carbonyl compound.

Conversely, the amino group, being part of an aniline-like system (4-ethoxyaniline derivative), can also be targeted for oxidation. The electrochemical oxidation of aniline (B41778) derivatives is a well-studied process. acs.org Depending on the conditions, oxidation can lead to the formation of radical cations that may dimerize or undergo further reactions. acs.org However, selective oxidation of the amino group in the presence of a benzylic alcohol is challenging and would likely require protection of the hydroxyl group to prevent its oxidation.

Table 1: Catalytic Systems for Selective Oxidation of Amino Alcohols

| Catalyst System | Oxidant | Target Functional Group | Product Type | Reference |

| 2-Azaadamantane N-oxyl (AZADO)/Copper Salt | Aerobic (O₂) | Hydroxyl | Amino Ketone | elsevierpure.com, nih.gov, researchgate.net |

| Au/m-ZrO₂ | Aerobic (O₂) | Hydroxyl | Amino Acid | acs.org, acs.org |

| Potassium Permanganate | KMnO₄ | Hydroxyl | Amino Ketone | |

| Chromium Trioxide | CrO₃ | Hydroxyl | Amino Ketone |

Reduction Reactions of Modified Analogues

Reduction reactions are pivotal for transforming derivatives of 2-Amino-1-(4-ethoxyphenyl)ethanol back into the parent amino alcohol or into other useful structures. A common strategy involves the reduction of the corresponding amino ketone. For example, 2-amino-1-(4-ethoxyphenyl)acetophenone can be reduced to 2-Amino-1-(4-ethoxyphenyl)ethanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Asymmetric reduction methods, employing chiral catalysts, can be used to produce specific enantiomers of the amino alcohol.

Furthermore, other modified analogues can serve as precursors. The reduction of amide derivatives, such as a mandelamide analogue, can also yield the desired amino alcohol. acs.org For instance, (S)-mandelamide can be reduced with borane (B79455) in tetrahydrofuran (B95107) (THF) to produce (S)-2-amino-1-phenylethanol in high yield. acs.org This strategy could be applied to an appropriately substituted mandelamide to synthesize 2-Amino-1-(4-ethoxyphenyl)ethanol.

Table 2: Reduction Strategies for Synthesizing 2-Amino-1-phenylethanol (B123470) Analogues

| Starting Material | Reducing Agent | Product | Reference |

| 2-Aminoacetophenone | Bakers' Yeast | (S)-2-Amino-1-phenylethanol | |

| (S)-Mandelamide | Lithium Aluminum Hydride (LiAlH₄) | (S)-2-Amino-1-phenylethanol | acs.org |

| (S)-Mandelamide | Borane (BH₃) in THF | (S)-2-Amino-1-phenylethanol | acs.org |

| Phenacyl Chloride | Borane with Chiral Oxazaborolidine | Chiral 2-Amino-1-phenylethanol | taylorfrancis.com |

Substitution Reactions on the Aromatic Ring

The aromatic ring of 2-Amino-1-(4-ethoxyphenyl)ethanol is susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org The reactivity and regioselectivity of these substitutions are governed by the existing substituents: the ethoxy group (-OEt) and the 2-amino-1-hydroxyethyl group [-CH(OH)CH₂NH₂].

The ethoxy group is a powerful activating group and an ortho, para-director. wikipedia.org It donates electron density to the benzene (B151609) ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the attack by an electrophile, particularly when the attack occurs at the ortho and para positions. wikipedia.org The 2-amino-1-hydroxyethyl group is generally considered a deactivating group due to the inductive electron-withdrawing effect of the oxygen and nitrogen atoms. However, the primary amine itself is an activating, ortho, para-directing group. Given the strong activating nature of the ethoxy group, it will predominantly direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 3: Predicted Products of Electrophilic Aromatic Substitution on 2-Amino-1-(4-ethoxyphenyl)ethanol

| Reaction | Reagents | Electrophile | Predicted Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-Amino-1-(3-nitro-4-ethoxyphenyl)ethanol | masterorganicchemistry.com, libretexts.org |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-Amino-1-(3-bromo-4-ethoxyphenyl)ethanol | masterorganicchemistry.com, libretexts.org |

| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Amino-1-(4-ethoxy-3-sulfophenyl)ethanol | masterorganicchemistry.com, libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 2-Amino-1-(3-acyl-4-ethoxyphenyl)ethanol | masterorganicchemistry.com, libretexts.org |

Formation of Schiff Bases and other Imino Derivatives

The primary amino group in 2-Amino-1-(4-ethoxyphenyl)ethanol readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. asrjetsjournal.org This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of a Schiff base converts the primary amine into a less basic imine functionality, which can be useful for protecting the amino group or for introducing new structural motifs. The reaction is generally reversible and can be controlled by the removal of water to drive the equilibrium towards the product. A wide variety of carbonyl compounds can be used, allowing for the synthesis of a large library of imino derivatives with diverse steric and electronic properties. These derivatives are not only synthetic intermediates but can also possess interesting biological activities and find applications as ligands in coordination chemistry. asrjetsjournal.orgrsc.org

The general reaction is as follows: R¹R²C=O + H₂N-CH₂-CH(OH)-Ar → R¹R²C=N-CH₂-CH(OH)-Ar + H₂O (where Ar = 4-ethoxyphenyl)

Synthesis of Complex Heterocyclic Compounds Utilizing the Core Structure

The bifunctional nature of 2-Amino-1-(4-ethoxyphenyl)ethanol makes it an excellent scaffold for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in cyclization reactions to form rings such as oxazines, morpholines, and piperazines, depending on the reaction partner.

For example, reaction with a suitable dielectrophile can lead to the formation of a six-membered heterocyclic ring. Treatment with phosgene (B1210022) or its equivalents could yield an oxazolidinone. Reaction with an α,β-unsaturated carbonyl compound could lead to a Michael addition followed by cyclization to afford a substituted morpholine (B109124) or piperazine (B1678402) derivative after subsequent transformations.

Furthermore, derivatives of 2-Amino-1-(4-ethoxyphenyl)ethanol can be used in multicomponent reactions to build complex heterocyclic systems in a single step. For instance, the amino alcohol could be a component in a Passerini or Ugi reaction after appropriate protection or activation. The ability to serve as a chiral building block also makes it valuable in the asymmetric synthesis of complex heterocyclic targets. The condensation of ethylenediamine (B42938) with benzoin, a 1,2-aminoalcohol, to form a Schiff base ligand that subsequently coordinates with metal ions demonstrates the utility of the amino alcohol motif in constructing larger, more complex structures. asrjetsjournal.orgasrjetsjournal.org

Applications in Advanced Organic Synthesis and Catalysis

Role as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure forms of 2-amino-1-aryl alcohols, such as 2-Amino-1-(4-ethoxyphenyl)ethanol, are highly sought-after chiral building blocks in asymmetric synthesis. rsc.orgscispace.com The presence of a stereocenter at the carbon bearing the hydroxyl group allows for the transfer of chirality during a synthetic sequence, enabling the construction of enantiomerically pure target molecules. These chiral 1,2-amino alcohols are fundamental structural motifs in a wide array of biologically active compounds, including adrenergic receptor ligands and various natural products. rsc.org

The demand for optically pure chiral amino alcohols has driven the development of numerous asymmetric synthetic methods. rsc.org These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of reactions. Enantiopure 1,2-amino alcohols serve as versatile starting materials or key intermediates in these syntheses, providing a reliable source of chirality. scispace.com

Intermediate in the Synthesis of Complex Organic Molecules

2-Amino-1-(4-ethoxyphenyl)ethanol and its analogs serve as crucial intermediates in the synthesis of a variety of complex organic molecules. For instance, derivatives of this compound have been utilized in the synthesis of analogues of the marine pyrroloiminoquinone alkaloid, tsitsikammamine A. researchgate.net In these syntheses, the amino alcohol core provides a key structural fragment that is elaborated upon to construct the final complex natural product-like structures. researchgate.net

Furthermore, chemo-enzymatic approaches have been developed for the asymmetric synthesis of 1,2-amino alcohols, which can then be used as intermediates. rsc.org These methods often involve the stereoselective reduction of a corresponding ketone precursor. rsc.org The resulting optically active amino alcohol can then undergo further transformations, such as acylation, to yield target molecules like the antiviral natural product, (S)-tembamide. rsc.orgacs.org The use of 2-Amino-1-(4-ethoxyphenyl)ethanol and related compounds as intermediates streamlines the synthesis of these complex molecules, often with high yields and excellent stereochemical control. acs.org

Development as a Ligand in Transition Metal-Catalyzed Reactions

The bifunctional nature of 1,2-amino alcohols, containing both a nitrogen and an oxygen donor atom, makes them excellent candidates for development as chiral ligands in transition metal-catalyzed reactions. rsc.orgscispace.com These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed transformation. This is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. nih.govgoogle.com

While phosphine-based ligands have traditionally dominated the field, there is a growing interest in the development of phosphane-free ligands, such as those derived from amino alcohols, due to their often greater air and water tolerance. eie.gr The amino and hydroxyl groups of 2-Amino-1-(4-ethoxyphenyl)ethanol can act as a bidentate ligand, coordinating to transition metals like palladium, rhodium, and ruthenium. nih.govacs.org The specific chirality of the amino alcohol ligand can direct the stereoselectivity of various reactions, including reductions, cross-coupling reactions, and hydrogenations. nih.govacs.orgmdpi.com The effectiveness of these ligands is often dependent on the specific metal, the reaction conditions, and the structure of the substrate. mdpi.com

Precursor for Analogues of Bioactive Compounds

2-Amino-1-(4-ethoxyphenyl)ethanol and its derivatives are valuable precursors for the synthesis of analogues of bioactive compounds. Its structural similarity to molecules like phenylephrine (B352888) derivatives and β-adrenergic receptor ligands makes it an attractive starting point for medicinal chemistry programs. By modifying the core structure of 2-Amino-1-(4-ethoxyphenyl)ethanol, chemists can generate libraries of new compounds to explore structure-activity relationships and develop novel therapeutic agents.

For example, it has been used in the synthesis of thiazole (B1198619) derivatives based on 2,7-dichlorofluorene, which have shown potential as dihydrofolate reductase (DHFR) inhibitors. arabjchem.org DHFR is a well-established target for antimicrobial and anticancer drugs. The synthesis of these analogues involves reacting the amino group of a precursor with other functionalities to build the desired heterocyclic system. arabjchem.org This highlights the role of 2-Amino-1-(4-ethoxyphenyl)ethanol as a versatile scaffold for the creation of new and potentially bioactive molecules.

Green Chemistry Principles Applied to the Synthesis of 2 Amino 1 4 Ethoxyphenyl Ethanol

Enzyme-Mediated Synthesis for Atom Economy and Selectivity

The use of enzymes in organic synthesis offers unparalleled selectivity and operates under mild conditions, aligning perfectly with the principles of green chemistry. For the synthesis of chiral amino alcohols like 2-Amino-1-(4-ethoxyphenyl)ethanol, biocatalysis presents a powerful alternative to traditional chemical methods, which often require protecting groups and can generate significant waste.

Enzyme-mediated approaches, particularly those employing ketoreductases (KREDs) and transaminases, are highly effective for establishing the chiral center in the target molecule with high enantiomeric excess (e.e.). The enzymatic reduction of a corresponding ketone precursor, for instance, can yield the desired (S)- or (R)-alcohol with exceptional selectivity. mdpi.com This high degree of selectivity minimizes the formation of unwanted isomers, thereby increasing the atom economy of the reaction by ensuring that more of the starting material is converted into the desired product. nih.gov

A chemo-biocatalytic route has been demonstrated for the synthesis of related phenylethanolamines. This method involves the bio-epoxidation of a styrene (B11656) derivative using a styrene monooxygenase, followed by the ring-opening of the resulting epoxide with ammonia (B1221849). researchgate.net This strategy highlights the potential of combining enzymatic steps with chemical transformations to achieve high enantiopurity and good yields. researchgate.net Furthermore, the development of enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can further enhance process efficiency and reduce waste.

Table 1: Examples of Enzyme-Mediated Synthesis of Chiral Alcohols

| Enzyme Type | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |

| Ketoreductase (KRED) | 2-Bromo-4-fluoro acetophenone | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >99% | >90% | mdpi.com |

| Ketoreductase (from Hansenula polymorpha) | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 100% | 89% | mdpi.com |

| Styrene Monooxygenase (SMO) | Styrene | (S)-Styrene oxide | >99% | Good | researchgate.net |

Development of One-Pot, Multi-Component Reaction Systems

For the synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol and related amino alcohols, MCRs such as the Strecker and Ugi reactions provide a convergent and atom-economical pathway. nih.gov The classical Strecker reaction, for example, involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile, which can then be hydrolyzed to the corresponding amino acid or reduced to the amino alcohol. nih.gov

Infrared irradiation has been shown to promote the three-component cyclocondensation of aldehydes, malononitrile, and ethyl acetoacetate (B1235776) to synthesize 4H-pyran derivatives, demonstrating an alternative energy source to conventional heating that can accelerate reaction times and improve yields. scielo.org.mx While specific examples for the direct synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol via MCRs are not extensively documented, the principles and methodologies are readily applicable to its synthesis, offering a promising avenue for future research and process development.

Catalytic Hydrogenation with Palladium Nanoparticles for Improved Sustainability

Catalytic hydrogenation is a fundamental transformation in organic synthesis, and the use of highly active and recyclable catalysts is a key aspect of green chemistry. Palladium nanoparticles (Pd NPs) have emerged as highly efficient catalysts for a variety of chemical reactions, including the reduction of nitro groups and the hydrogenation of ketones, both of which are relevant to the synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol.

The synthesis of related aminophenylethanols has been achieved through the reduction of the corresponding nitrophenyl)ethanol derivative using a Raney nickel catalyst. google.com While effective, the development of more sustainable catalyst systems is desirable. Palladium nanoparticles, often supported on materials like carbon, offer high catalytic activity under milder reaction conditions and can often be recovered and reused multiple times, reducing waste and cost.

The choice of solvent and reaction conditions is crucial for the success of catalytic hydrogenation. Ethanol (B145695), a bio-based and relatively green solvent, has been shown to act as a hydrogenating agent in the presence of a palladium catalyst for the stereoselective hydrogenation of ynamides to enamides. scielo.org.mx This highlights the potential for using the solvent itself as a reagent, further enhancing the green credentials of the process.

Table 2: Comparison of Catalysts for Nitro Group Reduction

| Catalyst | Substrate | Product | Conditions | Advantages | Reference |

| Raney Nickel | 2-(o-nitrophenyl)ethanol | 2-(o-aminophenyl)ethanol | H₂, alkali compound | High activity, increased reaction rate | google.com |

| Palladium on Carbon (Pd/C) | General nitroarenes | Anilines | H₂, various solvents | High efficiency, recyclability | General Knowledge |

Minimization of Solvent Use and Exploration of Eco-Friendly Solvents

Solvents are a major contributor to the environmental impact of chemical processes. The principles of green chemistry advocate for the minimization of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives. nih.gov

For the synthesis of amino alcohols, research has focused on exploring a range of greener solvents. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many reactions. nih.gov Visible-light photocatalysis has been successfully employed for the synthesis of 1,2-amino alcohols in water at room temperature, offering a mild and sustainable approach. researchgate.net

Other promising eco-friendly solvents include bio-based solvents like ethanol and novel alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). nih.gov These solvents are often derived from renewable resources and have a better safety and environmental profile compared to traditional volatile organic compounds. The selection of a green solvent is a critical step in designing a sustainable synthesis, and the ideal choice will depend on the specific reaction and desired outcome.

Table 3: Overview of Eco-Friendly Solvents

| Solvent | Properties | Potential Applications in Synthesis | Reference |

| Water | Non-toxic, non-flammable, readily available | Photocatalytic synthesis of amino alcohols | researchgate.netnih.gov |

| Ethanol | Bio-based, renewable feedstock | Hydrogenation reactions, general solvent | scielo.org.mx |

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity than THF | General organic synthesis | nih.gov |

| Cyclopentyl methyl ether (CPME) | Lower peroxide formation, high boiling point | General organic synthesis | nih.gov |

Advanced Materials Science and Supramolecular Chemistry Involving 2 Amino 1 4 Ethoxyphenyl Ethanol Analogues

Surface Functionalization of Nanomaterials (e.g., Magnetic Nanoparticles)

The surface modification of nanomaterials with organic molecules is a critical strategy for imparting new functionalities, enhancing stability, and improving biocompatibility. Chiral amino alcohols, a class of compounds to which 2-amino-1-(4-ethoxyphenyl)ethanol belongs, have garnered attention for the functionalization of magnetic nanoparticles (MNPs), such as magnetite (Fe₃O₄). This surface engineering is primarily aimed at creating novel catalysts, particularly for asymmetric synthesis, and for applications in chiral recognition and separation.

The typical approach for functionalizing magnetic nanoparticles with amino alcohol analogues involves a multi-step process. Initially, the bare Fe₃O₄ nanoparticles are often coated with a thin layer of silica (SiO₂) to form a core-shell structure. This silica shell serves a dual purpose: it protects the magnetic core from oxidation and provides a surface rich in silanol (Si-OH) groups, which are readily available for further chemical modification.

Subsequently, the silica-coated nanoparticles are treated with an organosilane coupling agent, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amino groups onto the surface. These amino groups can then be covalently linked to the chiral amino alcohol. Alternatively, the amino alcohol itself can be modified with a silane moiety to allow for direct anchoring onto the silica surface. The amino and hydroxyl groups of the 2-amino-1-(4-ethoxyphenyl)ethanol analogue can act as coordination sites for metal ions, leading to the formation of catalytically active centers on the nanoparticle surface.

The resulting functionalized magnetic nanoparticles can be easily separated from a reaction mixture using an external magnetic field, which allows for the straightforward recovery and recycling of the catalyst. This is a significant advantage in terms of cost-effectiveness and sustainability in chemical processes.

Table 1: Characterization of Magnetic Nanoparticles Functionalized with Chiral Amino Alcohol Analogues

| Property | Bare Fe₃O₄ Nanoparticles | Fe₃O₄@SiO₂ Core-Shell | Fe₃O₄@SiO₂-Amino Alcohol Analogue |

| Morphology | Spherical | Spherical, core-shell | Spherical, core-shell |

| Average Size (TEM) | 10-20 nm | 20-30 nm | 25-40 nm |

| Surface Groups | Hydroxyl (-OH) | Silanol (Si-OH) | Amino (-NH₂), Hydroxyl (-OH) |

| Magnetic Saturation | High | Slightly reduced | Slightly reduced |

This table presents typical data for the functionalization of magnetic nanoparticles with chiral amino alcohol analogues based on published research.

Design of Organic-Inorganic Hybrid Structures

Organic-inorganic hybrid materials are composites that integrate organic and inorganic components at the molecular or nanometer scale, often exhibiting properties that are superior to or different from the individual constituents. The sol-gel process is a versatile method for the synthesis of these hybrid materials. Analogues of 2-amino-1-(4-ethoxyphenyl)ethanol, with their combination of organic (aromatic ring, ethoxy group) and reactive inorganic-linking (amino and hydroxyl) functionalities, are promising candidates for the creation of novel hybrid structures.

In a typical sol-gel synthesis of an organic-inorganic hybrid material, a silicon alkoxide precursor, such as tetraethoxysilane (TEOS), is hydrolyzed and condensed in the presence of the organic component. The amino and hydroxyl groups of a 2-amino-1-(4-ethoxyphenyl)ethanol analogue can participate in the reaction, becoming covalently incorporated into the resulting silica network. The ethoxy group on the phenyl ring can also influence the material's properties, for instance, by enhancing its hydrophobicity.

The resulting hybrid material would possess a combination of the mechanical and thermal stability of the inorganic silica network and the functionality and flexibility of the organic amino alcohol component. The chirality of the amino alcohol can be preserved within the hybrid structure, opening up possibilities for applications in enantioselective separations, chiral catalysis, and sensing.

The properties of these hybrid materials can be tailored by varying the ratio of the organic and inorganic precursors, the reaction conditions (e.g., pH, temperature), and the specific structure of the amino alcohol analogue used. For example, the incorporation of different substituents on the phenyl ring could be used to fine-tune the material's surface properties and its interactions with other molecules.

Table 2: Potential Properties of Organic-Inorganic Hybrid Materials from 2-Amino-1-(4-ethoxyphenyl)ethanol Analogues

| Property | Expected Characteristic |

| Structure | Amorphous, porous solid with covalently linked organic and inorganic domains. |

| Thermal Stability | Enhanced compared to the pure organic component. |

| Mechanical Properties | Increased hardness and modulus compared to purely organic polymers. |

| Surface Functionality | Presence of amino and hydroxyl groups, allowing for further chemical modification. |

| Chirality | Potential for enantioselective properties due to the incorporated chiral organic moiety. |

This table outlines the anticipated properties of hybrid materials based on the incorporation of 2-amino-1-(4-ethoxyphenyl)ethanol analogues into a silica matrix.

Investigation of Self-Assembly Properties

Self-assembly is the spontaneous organization of individual components into ordered structures without external guidance. Molecules that can form non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, can act as building blocks for supramolecular assemblies. Analogues of 2-amino-1-(4-ethoxyphenyl)ethanol, particularly after N-acylation, possess the necessary structural features to act as gelators, forming supramolecular gels in organic solvents.

The N-acylation of the amino group introduces an amide functionality, which is a strong hydrogen-bonding motif. The aromatic ring can participate in π-π stacking interactions, while the ethoxy group and the alkyl chain of the acyl group can contribute to van der Waals interactions. The chirality of the amino alcohol backbone can induce a helical or twisted arrangement of the self-assembled fibers, leading to the formation of chiral supramolecular structures.

The gelation ability and the properties of the resulting gel are highly dependent on the molecular structure of the gelator and the nature of the solvent. For instance, the length and nature of the acyl chain can significantly influence the solubility and the packing of the molecules in the self-assembled state. The polarity of the solvent plays a crucial role in mediating the non-covalent interactions that drive the self-assembly process.

These supramolecular gels have potential applications in areas such as drug delivery, tissue engineering, and as templates for the synthesis of nanomaterials. The stimuli-responsive nature of these gels, where the gel-sol transition can be triggered by changes in temperature, pH, or the presence of specific analytes, makes them particularly interesting for smart material applications.

Table 3: Factors Influencing the Self-Assembly of N-Acylated 2-Amino-1-(4-ethoxyphenyl)ethanol Analogues

| Factor | Influence on Self-Assembly and Gelation |

| N-Acyl Chain Length | Affects the balance between solubility and intermolecular interactions, influencing the critical gelation concentration. |

| Solvent Polarity | Determines the strength of hydrogen bonding and π-π stacking, thereby affecting the stability of the gel network. |

| Chirality | Can lead to the formation of helical fibers and chiral supramolecular architectures. |

| Temperature | Can induce a reversible gel-to-sol transition by disrupting the non-covalent interactions. |

This table summarizes the key factors that are expected to control the self-assembly and gelation behavior of N-acylated analogues of 2-amino-1-(4-ethoxyphenyl)ethanol.

Emerging Research Directions and Future Theoretical Perspectives

Exploration of Novel Biocatalytic and Chemo-catalytic Systems

The synthesis of chiral amino alcohols like 2-Amino-1-(4-ethoxyphenyl)ethanol is a critical area of research, as the stereochemistry of these molecules is often paramount to their biological activity. Future research is increasingly focused on the development of highly selective and sustainable catalytic systems.

Biocatalysis: The use of enzymes in organic synthesis offers significant advantages, including high enantioselectivity and mild reaction conditions. mdpi.com For the synthesis of chiral phenylethanolamine derivatives, two classes of enzymes are particularly promising:

Ketoreductases (KREDs): These enzymes catalyze the stereoselective reduction of a ketone precursor, such as 2-amino-1-(4-ethoxyphenyl)ethanone, to the corresponding chiral alcohol. Research into novel KREDs from various microbial sources is ongoing, with the aim of creating a diverse toolbox of biocatalysts that can be tailored to specific substrates. mdpi.com

Transaminases (TAs): Transaminases can be used to install the amine group onto a ketone backbone with high stereocontrol. mdpi.com The application of transaminases is a versatile approach for producing enantiomerically pure amines, a strategy that is directly applicable to the synthesis of 2-Amino-1-(4-ethoxyphenyl)ethanol. mdpi.com

The development of immobilized enzyme systems is a key trend, enhancing catalyst reusability and enabling their use in continuous flow reactors. This approach not only improves the economic feasibility of biocatalytic processes but also their scalability for industrial applications. frontiersin.org

| Enzyme Class | Reaction Type | Potential Application for 2-Amino-1-(4-ethoxyphenyl)ethanol |

| Ketoreductases (KREDs) | Asymmetric reduction of ketones | Synthesis of specific stereoisomers from 2-amino-1-(4-ethoxyphenyl)ethanone |

| Transaminases (TAs) | Reductive amination of ketones | Enantioselective synthesis by introducing the amino group |

| Phenylalanine Ammonia (B1221849) Lyases (PALs) | Amination of cinnamic acids | Potential for synthesis of phenylalanine analogues as precursors |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemates | Separation of enantiomers of 2-Amino-1-(4-ethoxyphenyl)ethanol or its derivatives |

Chemo-catalysis: Alongside biocatalysis, the development of novel chemo-catalysts remains a vibrant area of research. Recent advancements in asymmetric catalysis, utilizing chiral metal complexes (e.g., with Ruthenium, Rhodium, or Iridium), offer powerful alternatives for the enantioselective synthesis of amino alcohols. The future in this area lies in creating catalysts that are not only highly selective but also more sustainable, for instance by using earth-abundant metals and operating under greener reaction conditions.

Advanced Computational Design and Virtual Screening for Novel Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rapid and cost-effective design and evaluation of new molecules. scienceopen.comnih.gov For 2-Amino-1-(4-ethoxyphenyl)ethanol, these in silico methods are set to accelerate the discovery of new derivatives with tailored properties.

Virtual Screening: This computational technique allows researchers to screen vast libraries of virtual compounds for their potential to interact with a specific biological target. frontiersin.org For derivatives of 2-Amino-1-(4-ethoxyphenyl)ethanol, a typical virtual screening workflow would involve:

Target Identification: Defining a protein or enzyme of interest.

Library Generation: Creating a virtual library of derivatives by modifying the core structure of 2-Amino-1-(4-ethoxyphenyl)ethanol.

Molecular Docking: Simulating the binding of each derivative to the target's active site to predict binding affinity and mode. frontiersin.org

Scoring and Ranking: Ranking the derivatives based on their predicted binding energies and other parameters.

Experimental Validation: Synthesizing and testing the most promising candidates in the laboratory.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to investigate the electronic properties of 2-Amino-1-(4-ethoxyphenyl)ethanol and its derivatives. researchgate.netnih.gov These calculations can provide insights into molecular reactivity, stability, and spectroscopic properties, guiding the design of new molecules with desired electronic characteristics.

| Computational Method | Application | Potential Insights for 2-Amino-1-(4-ethoxyphenyl)ethanol |

| Molecular Docking | Predicts binding of a ligand to a receptor | Identification of potential biological targets and binding modes |

| Virtual Screening | Screens large libraries of compounds against a target | Rapid discovery of novel bioactive derivatives |

| Density Functional Theory (DFT) | Calculates electronic structure and properties | Understanding of reactivity, stability, and spectroscopic signatures |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules | Analysis of the stability of ligand-receptor complexes over time |

Investigation of Structure-Reactivity Relationships in Complex Systems

Understanding the relationship between a molecule's structure and its activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry. nih.gov A key area of future research for 2-Amino-1-(4-ethoxyphenyl)ethanol will be to systematically explore its SAR to guide the design of more potent and selective analogs.

The primary structural features of 2-Amino-1-(4-ethoxyphenyl)ethanol that can be modified include:

The Phenyl Ring: The position and nature of substituents on the aromatic ring can dramatically influence activity. The ethoxy group at the para position is a defining feature, and comparing its effect to the more commonly studied methoxy (B1213986) group is a crucial research question. Studies on related phenolic compounds have shown that the nature and position of alkoxy groups can impact properties like antioxidant activity. nih.gov

Systematic studies involving the synthesis of a focused library of analogs and their evaluation in biological assays will be essential to build a comprehensive SAR model for this class of compounds. This knowledge will be critical for optimizing the therapeutic potential of 2-Amino-1-(4-ethoxyphenyl)ethanol derivatives. nih.gov

Development of New Derivatization Strategies for Enhanced Functionality

Derivatization, the chemical modification of a compound to produce a new one with different properties, is a powerful strategy for enhancing functionality. nih.gov For 2-Amino-1-(4-ethoxyphenyl)ethanol, future research will likely explore several derivatization avenues:

Prodrug Development: The hydroxyl or amino groups can be modified to create prodrugs, which are inactive forms of a drug that are converted to the active form in the body. This can be used to improve properties such as solubility, stability, or bioavailability.

Introduction of New Pharmacophores: The core structure can be appended with other pharmacologically active moieties to create hybrid molecules with dual or synergistic activities.

Functionalization for Bioconjugation: The molecule can be derivatized with reactive handles that allow it to be attached to larger entities like proteins, polymers, or nanoparticles. This is a key strategy for applications in targeted drug delivery and diagnostics.

Analytical Derivatization: The development of new derivatization reagents and methods will continue to be important for the sensitive and accurate detection of 2-Amino-1-(4-ethoxyphenyl)ethanol and its metabolites in biological matrices, often in conjunction with techniques like HPLC. thermofisher.com For instance, reagents that react with primary and secondary amines, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl), are commonly used to create fluorescent derivatives that can be easily detected. thermofisher.com

The exploration of these derivatization strategies will significantly broaden the application scope of 2-Amino-1-(4-ethoxyphenyl)ethanol, moving it from a simple building block to a versatile platform for the development of advanced materials and therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。